molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No.: B049272
CAS No.: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-6-methoxybenzothiazole (CAS: 943-03-3) is a benzothiazole derivative with a cyano (-CN) substituent at position 2 and a methoxy (-OCH₃) group at position 5. Its molecular formula is C₉H₆N₂OS, and it has a molecular weight of 190.23 g/mol . This compound is a key intermediate in the synthesis of firefly luciferin, a critical substrate for bioluminescence imaging .

Recent advancements in its synthesis include copper-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K₄[Fe(CN)₆] as a cyanide source, achieving 90% yield under optimized conditions . Computational studies (DFT/B3LYP) confirm its planar structure, with the most stable conformer differing by 0.17 kcal/mol from alternative forms . The compound typically appears as a white-to-yellow crystalline solid with a melting point range of 128–132°C and is commercially available from suppliers like Thermo Scientific, TCI Chemicals, and SYNTHON Chemicals .

Safety protocols highlight its hazards: it is harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332), necessitating gloves, protective clothing, and ventilation during handling .

Preparation Methods

Metal-Free, One-Pot Base-Mediated Synthesis

Reaction Mechanism and Conditions

The metal-free synthesis of 2-cyano-6-methoxybenzothiazole involves a sequential two-stage process utilizing 2-bromo-4-methoxyaniline and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) in dichloromethane under inert atmosphere .

Stage 1 : The reaction begins with the formation of a thiourea intermediate via nucleophilic substitution between the brominated aniline and Appel’s salt at 20°C for 1 hour. This step proceeds under nitrogen, ensuring the exclusion of moisture and oxygen, which could lead to side reactions.

Stage 2 : The intermediate is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5–40°C for 5 hours. The base facilitates cyclization and elimination, culminating in the formation of the benzothiazole core. Post-reaction workup involves extraction with ethyl acetate, washing with ammonium chloride and water, and purification via silica gel chromatography.

Optimization and Yield

Key parameters influencing the yield (64%) include:

  • Temperature control : Maintaining the reaction below 5°C during base addition minimizes side reactions.

  • Base selection : DBU and DBN exhibit superior catalytic activity compared to weaker bases.

  • Solvent choice : Dichloromethane’s low polarity favors intermediate stability.

Table 1: Metal-Free Synthesis Parameters

ParameterValue/Detail
Starting Material2-Bromo-4-methoxyaniline
ReagentAppel’s salt
BaseDBU/DBN
SolventDichloromethane
Temperature (Stage 1)20°C
Temperature (Stage 2)5–40°C
Yield64%

Cu-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole

Synthesis of Intermediate: 2-Iodo-6-methoxybenzothiazole

The Cu-mediated route begins with the preparation of 2-amino-6-methoxybenzothiazole from p-anisidine via bromination and thiocyanation in acetic acid (85% yield) . Subsequent diazotization-iodination using NaNO₂ and KI in sulfuric acid at 0°C yields 2-iodo-6-methoxybenzothiazole (80% yield).

Cyanation Reaction

The iodinated intermediate undergoes cyanation with K₄[Fe(CN)₆] in acetonitrile at 160°C, catalyzed by CuI/TMEDA in the presence of mystril trimethyl bromide (MTMAB) as a phase-transfer agent . The reaction mechanism involves:

  • Oxidative addition of CuI to the C–I bond.

  • Transmetallation with K₄[Fe(CN)₆] to form a Cu–CN complex.

  • Reductive elimination to yield the cyano product.

Table 2: Cu-Catalyzed Cyanation Parameters

ParameterValue/Detail
Starting Material2-Iodo-6-methoxybenzothiazole
Cyanide SourceK₄[Fe(CN)₆]
Catalyst SystemCuI/TMEDA
SolventAcetonitrile
Temperature160°C
Phase-Transfer AgentMTMAB
Yield90%

Computational Validation

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal two stable conformers of this compound, with conformer I (dihedral angle C7-C6-O15-C16 = 1.4°) being 0.17 kcal/mol more stable than conformer II . These findings align with experimental NMR and IR data, confirming the product’s structural integrity.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Metal-Free Method : Advantages include simplicity (one-pot) and avoidance of transition metals, making it environmentally benign. However, the lower yield (64%) and longer reaction time (6 hours total) limit industrial scalability.

  • Cu-Catalyzed Method : Higher yield (90%) and scalability are offset by the need for high temperatures (160°C) and specialized catalysts. The use of K₄[Fe(CN)₆] as a non-toxic cyanide source enhances its green chemistry profile.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-methoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various benzothiazole derivatives, which are useful in different scientific and industrial applications .

Scientific Research Applications

Synthesis of Bioluminescent Compounds

One of the most notable applications of 2-cyano-6-methoxybenzothiazole is its role as an intermediate in the synthesis of firefly luciferin, a key compound used in bioluminescence assays. The compound can be synthesized through a high-yield Cu-catalyzed cyanation process that utilizes 2-iodo-6-methoxybenzothiazole as a precursor. This method is advantageous due to its eco-friendly approach using potassium ferricyanide as the cyanide source, which minimizes environmental impact while maintaining high yields (up to 90%) .

Table 1: Synthesis Overview

StepReaction TypeYield (%)Catalyst Used
1Cu-catalyzed cyanation90CuI/TMEDA
2Conversion to firefly luciferin46Not specified

Inhibition Studies

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against luciferase, an enzyme critical for bioluminescence. In a high-throughput screening study involving over 70,000 compounds, several benzothiazole analogues were identified with IC50 values indicating their effectiveness as luciferase inhibitors. For example, the IC50 value for the compound was found to be approximately 14.7 µM, suggesting moderate inhibitory potential .

Table 2: IC50 Values for Benzothiazole Derivatives

CompoundIC50 (µM)
This compound14.7
Other derivativesVaries

Computational Studies and Structural Analysis

Computational studies using density functional theory (DFT) have been employed to analyze the structural properties and stability of this compound. These studies confirm that the compound exhibits favorable conformations that are crucial for its biological activity. The DFT calculations provide insights into the electronic properties that may influence its interaction with biological targets .

Potential Therapeutic Applications

The structural characteristics of this compound suggest potential applications in drug development. Its ability to act as a luciferase inhibitor opens avenues for therapeutic interventions in diseases where bioluminescent markers are utilized for diagnostics and monitoring treatment efficacy.

Mechanism of Action

The mechanism of action of 2-Cyano-6-methoxybenzothiazole primarily involves its role as a precursor in the synthesis of firefly luciferin. In biological systems, firefly luciferin undergoes an enzymatic reaction with luciferase, resulting in bioluminescence. This process involves the oxidation of luciferin, producing light as a byproduct .

Comparison with Similar Compounds

The following table and analysis compare 2-cyano-6-methoxybenzothiazole with structurally related benzothiazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method Applications
This compound C₉H₆N₂OS 190.23 128–132 -CN, -OCH₃ Cu-catalyzed cyanation ; Sandmeyer-type reaction Firefly luciferin precursor
2-Amino-6-methoxybenzothiazole C₈H₈N₂OS 180.22 163–168 -NH₂, -OCH₃ Thiocyanate cycloaddition with p-anisidine Pharmaceutical intermediates (e.g., anticonvulsants, neuroprotectants)
2-Chloro-6-methoxybenzothiazole C₈H₆ClNOS 199.66 Not reported -Cl, -OCH₃ Chlorination of precursor benzothiazoles Intermediate for agrochemicals/pharmaceuticals
2-Cyano-6-hydroxybenzothiazole C₈H₄N₂OS 180.19 Not reported -CN, -OH Catalytic Sandmeyer cyanation Fluorescent probes, organic electronics

Structural and Functional Group Analysis

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano (-CN) group in this compound is strongly electron-withdrawing, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methoxy (-OCH₃) group. In contrast, 2-amino-6-methoxybenzothiazole contains an -NH₂ group, which is electron-donating and facilitates hydrogen bonding, increasing its melting point (163–168°C vs. 128–132°C for the cyano derivative) .

Biological Activity

Iriflophenone, a polyphenolic compound derived from various plant sources, has garnered attention for its diverse biological activities. This article delves into the significant findings related to the biological activity of iriflophenone, particularly focusing on its effects on glucose metabolism, antibacterial properties, and cytotoxicity.

1. Antidiabetic Activity

Iriflophenone 3-C-β-glucoside (IPG) has been shown to exhibit notable antidiabetic properties. A study involving the administration of IPG to rat adipocytes demonstrated its capacity to lower fasting blood glucose levels significantly. The results indicated that IPG reduced blood glucose by 46.4%, comparable to insulin's effect of 41.5% reduction. Additionally, glucose uptake was enhanced by 153% with IPG treatment at a concentration of 0.25 μM, which is similar to the effects observed with insulin (183% enhancement) .

Table 1: Effects of Iriflophenone on Glucose Uptake

CompoundConcentration (μM)Blood Glucose Reduction (%)Glucose Uptake Enhancement (%)
Iriflophenone 3-C-β-glucoside0.2546.4153
Insulin1.5 nM41.5183
ControlN/AN/AN/A

These findings suggest that IPG acts similarly to insulin in enhancing glucose uptake and lowering blood sugar levels, positioning it as a potential therapeutic agent for diabetes management.

2. Antibacterial Properties

Iriflophenone-3-C-β-D-glucopyranoside (i3CβDGP), isolated from Dryopteris ramosa, has demonstrated significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined through agar-well diffusion methods:

Table 2: Antibacterial Activity of i3CβDGP

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae31.1 ± 7.2
Staphylococcus aureus62.5 ± 7.2
Escherichia coli62.5 ± 7.2
Bacillus subtilis125 ± 7.2

The antibacterial efficacy of i3CβDGP was notably lower against Bacillus subtilis compared to standard antibiotics like cefixime, which had an MIC of 62.5 µg/mL . This highlights the potential of iriflophenone derivatives as alternative antimicrobial agents.

3. Cytotoxicity Studies

Cytotoxicity assessments using the brine shrimp lethality test indicated that i3CβDGP exhibited low toxicity with an LD50 value of approximately 10.037 ± 2.8 µg/mL against Artemia salina. This suggests that while i3CβDGP possesses biological activity, it may not be significantly harmful at therapeutic doses .

Case Studies and Research Findings

Several studies have reinforced the biological significance of iriflophenone:

  • Diabetes Management : A case study involving diabetic rats treated with IPG showed a marked improvement in glucose metabolism, supporting its use in dietary supplements for blood sugar control.
  • Ethnomedicine : Research into Dryopteris ramosa, traditionally used in Pakistani folk medicine for gastrointestinal issues, revealed that its extracts containing iriflophenone compounds could validate their historical use against infections .

Q & A

Q. What are the primary synthetic routes for 2-cyano-6-methoxybenzothiazole, and how do their yields compare?

The compound is synthesized via two key routes:

  • Sandmeyer Reaction : Starting from 2-amino-6-methoxybenzothiazole (15 ), nitrosation with HNO₂/HCl followed by cyanation using KCN/DMSO yields the product in ~40% efficiency .
  • Oxidative Cyclization : 4-Methoxythioxanilinamide (13 ) undergoes cyclization with K₃[Fe(CN)₆] to form 6-methoxybenzothiazole-2-carboxyamide (10 ), which is then dehydrated to the nitrile using PCl₅ or POCl₃, achieving ~35-45% yield .
MethodStarting MaterialKey ReagentsYield (%)
Sandmeyer Reaction2-Amino-6-methoxybenzothiazoleHNO₂, KCN/DMSO40
Oxidative Cyclization4-MethoxythioxanilinamideK₃[Fe(CN)₆], PCl₅/POCl₃35–45

Q. How can researchers optimize the scalability of this compound synthesis?

Advanced approaches include DABCO-catalyzed cyanation , which avoids harsh conditions and improves scalability. For example, substituting KCN with safer cyanide sources (e.g., trimethylsilyl cyanide) in the presence of DABCO enhances reaction efficiency and reduces side products .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are recommended for characterizing purity and structure?

  • Purity : Gas chromatography (GC) with ≥97% purity threshold .
  • Melting Point : Validate against literature values (128–132°C) using differential scanning calorimetry (DSC) .
  • Structural Confirmation : NMR (¹H/¹³C) and FT-IR to confirm cyano (C≡N) and methoxy (-OCH₃) groups .

Q. How should researchers address discrepancies in reported melting points (e.g., 128–130°C vs. 130–132°C)?

  • Recrystallization : Purify the compound using solvents like ethanol or acetonitrile to eliminate impurities affecting melting range .
  • Cross-Validation : Compare DSC data with multiple sources and confirm batch-specific variations (e.g., residual solvents) .

Q. What pharmacological applications leverage this compound as an intermediate?

It is a precursor for D-luciferin , critical in bioluminescence imaging. Derivatives also show potential in antimicrobial and anticancer agents, where the nitrile group enhances binding to biological targets .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

Yes. Density functional theory (DFT) calculates electron density at the cyano group, predicting susceptibility to nucleophilic attack. For example, B3LYP/6-31G* models correlate with experimental hydrolysis rates .

Q. What are the best practices for disposing of waste containing this compound?

  • Chemical Inactivation : Treat with alkaline hydrogen peroxide to oxidize cyanide groups.
  • Regulatory Compliance : Segregate waste as "toxic halogenated organics" and use licensed disposal facilities .

Q. How is this compound utilized in luciferin synthesis?

It reacts with D-cysteine in a thiol-cyanide exchange to form D-luciferin, the substrate for firefly luciferase. Optimizing pH (7.5–8.5) and temperature (25–37°C) maximizes bioluminescence output .

Q. What strategies guide the design of 2-aminobenzothiazole derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at position 6 to improve antimicrobial potency .
  • Hybridization : Conjugate with pharmacophores like Schiff bases to target multiple pathways in cancer cells .

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDWBYQOFXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321545
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-03-3
Record name 943-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-methoxy benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-methoxybenzo[d]thiazol-2-amine (9 g, 50 mmol) was reacted with CuCN (8.96 g, 100 mmol) according to the procedure as described in Example 61, Step A to give the title compound as a white solid (2.1 g, 22%). The compound was characterized by the following spectroscopic data:
Quantity
9 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
8.96 g
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Cyano-6-methoxybenzothiazole
2-Cyano-6-methoxybenzothiazole
2-Cyano-6-methoxybenzothiazole
2-Cyano-6-methoxybenzothiazole
2-Cyano-6-methoxybenzothiazole
2-Cyano-6-methoxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.